3-(Butylamino)-1H-pyrazol-5(4H)-one
Description
3-(Butylamino)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a butylamino substituent at position 3 of the pyrazole ring.
Pyrazol-5(4H)-one derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-butyliminopyrazolidin-3-one |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-8-6-5-7(11)10-9-6/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
JAAAAQFXYFRKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1CC(=O)NN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- can be achieved through several methodsThe reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to achieve consistent and high-quality production of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
- Pyrazolo[3,4-c]pyrazole derivatives (e.g., 3a–c and 5a–c) exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the indole moiety enhancing membrane interaction .
- 3-Trifluoromethyl derivatives show enhanced bioactivity due to the electron-withdrawing CF₃ group, which increases metabolic stability .
Antioxidant and Anti-inflammatory Properties
- Pyrazol-3-one derivatives with electron-donating groups (e.g., methoxy) demonstrate significant radical scavenging activity in DPPH assays, correlating with reduced oxidative stress .
Crystallographic and Computational Insights
- Crystal Packing: X-ray studies of (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one reveal planar molecular structures with N–H⋯N/O hydrogen bonds forming 2D layers .
- Computational Modeling: Density functional theory (DFT) analyses of similar compounds predict nucleophilic attack sites at the carbonyl group, guiding reactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
